Bienvenue dans la boutique en ligne BenchChem!

2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine

acetylcholinesterase inhibition benzodioxole SAR neurodegeneration research

2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine (C25H26ClNO3, MW 423.9 g/mol) is a research-grade benzodioxole derivative characterized by a tertiary amine core bearing both 4-chlorobenzyl and 4-ethoxybenzyl substituents. Databases indicate potential biological activity, with one curated entry suggesting acetylcholinesterase (AChE) inhibitory activity (IC50 ~55 nM in electric eel AChE Ellman's assay), though the precise compound identity in that record requires verification.

Molecular Formula C25H26ClNO3
Molecular Weight 423.9 g/mol
Cat. No. B11614616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine
Molecular FormulaC25H26ClNO3
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl
InChIInChI=1S/C25H26ClNO3/c1-2-28-23-10-5-21(6-11-23)17-27(16-20-3-8-22(26)9-4-20)14-13-19-7-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3
InChIKeyYIYDVUUXRLWHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine Procurement Guide: Baseline Characteristics and Comparator Landscape


2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine (C25H26ClNO3, MW 423.9 g/mol) is a research-grade benzodioxole derivative characterized by a tertiary amine core bearing both 4-chlorobenzyl and 4-ethoxybenzyl substituents . Databases indicate potential biological activity, with one curated entry suggesting acetylcholinesterase (AChE) inhibitory activity (IC50 ~55 nM in electric eel AChE Ellman's assay), though the precise compound identity in that record requires verification [1]. The compound is offered by multiple chemical vendors for non-therapeutic research purposes .

Why Generic Benzodioxole Substitution Fails for 2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine


Substituting this compound with a generic benzodioxole analog is scientifically unsound due to the critical influence of the tertiary amine's N-substituent pattern on target engagement. The combination of a 4-chlorobenzyl group and a 4-ethoxybenzyl group on the ethylamine scaffold is structurally distinct from simpler mono-substituted or unsubstituted analogs (e.g., 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)ethanamine, CSID:1512638 ) and from positional isomers (e.g., the 3-chlorobenzyl variant ). Even minor substituent changes can drastically alter AChE inhibition potency, as documented for structurally related benzodioxole-based inhibitors [1], meaning that procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine vs. Closest Analogs


AChE Inhibitory Potency Relative to Class Baseline

A curated activity record indicates that the target compound inhibits electric eel acetylcholinesterase (AChE) with an IC50 of 55 nM in an Ellman's assay using acetylthiocholine chloride as substrate after 15 min incubation [1]. This potency places it within the active range of benzodioxole-derived AChE inhibitors described in patent literature, where general Formula I compounds demonstrate AChE inhibitory activity suitable for Alzheimer's disease research [2]. However, the absence of a direct, side-by-side comparator from the same study precludes a precise differential quantification against the closest commercially available analogs such as the 4-fluoro or 3-chloro variants.

acetylcholinesterase inhibition benzodioxole SAR neurodegeneration research

Physicochemical Property Profile vs. Closest Structural Analog

Predicted physicochemical data for the closely related analog 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)ethanamine (lacking the 4-chlorobenzyl group) indicates a LogP of 3.88 (ACD/Labs) and a polar surface area of 40 Ų . The target compound, bearing an additional lipophilic 4-chlorobenzyl substituent, is expected to exhibit higher LogP (estimated increase of +0.5 to +1.0 log units based on additive fragment contributions) and increased molecular weight (423.9 vs. 299.4 g/mol). This property shift is critical for blood-brain barrier penetration potential and receptor binding kinetics, as demonstrated by the SAR of related benzodioxole CNS-penetrant compounds [1].

logP ADME prediction medicinal chemistry optimization

Substituent Position Isomer Differentiation: 4-Chloro vs. 3-Chloro Analog

The target compound (4-chlorobenzyl isomer) and its 3-chlorobenzyl positional isomer share the same molecular formula (C25H26ClNO3) and molecular weight (423.9 g/mol) but differ in the chlorine substitution position on the N-benzyl ring. In medicinal chemistry, such positional isomerism frequently produces divergent target selectivity profiles, as the chlorine position alters both electronic distribution and steric presentation to biological targets. While no direct comparative bioactivity data exists for these two specific isomers, the precedent in benzodioxole SAR literature indicates that para-substitution generally favors AChE inhibition over meta-substitution by optimizing the geometry of the ammonium center interaction with the catalytic serine residue [1].

positional isomer SAR receptor selectivity chemical procurement specificity

Optimal Research Application Scenarios for 2-(1,3-Benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine Based on Current Evidence


Acetylcholinesterase Inhibitor Screening and Hit-to-Lead Optimization

The curated AChE IC50 of 55 nM [1] supports use of this compound as a starting point for structure-activity relationship (SAR) studies targeting cholinergic dysfunction. In this scenario, the dual N-substitution pattern provides a framework for systematic analoging around the 4-chlorobenzyl and 4-ethoxybenzyl moieties, with the goal of improving potency and selectivity relative to the initial hit.

Chemical Probe for Benzodioxole Pharmacophore Mapping

When investigating the contribution of the benzodioxole core to biological activity, this compound serves as a fully elaborated tertiary amine probe. Its activity can be compared to simpler analogs such as 2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)ethanamine to isolate the pharmacophoric contribution of the 4-chlorobenzyl group, enabling deconvolution of binding determinants.

Cross-Reactivity and Selectivity Profiling Studies

Given the preliminary AChE activity and the potential for off-target interactions inherent to poly-substituted benzylamines, this compound is suitable for broad-panel screening against other CNS targets (e.g., MAO-B, as suggested by some BindingDB assay annotations [1]). Such profiling can establish a selectivity fingerprint that informs further medicinal chemistry decisions.

Quote Request

Request a Quote for 2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.